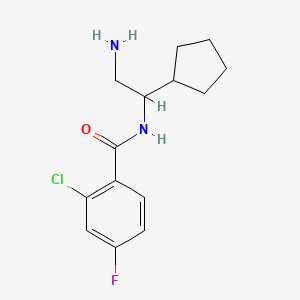
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide, also known as HIOC, is a synthetic compound that belongs to the class of indene carboxamides. It has been studied extensively for its potential applications in the field of pharmaceuticals, especially in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of these diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been studied for its potential applications in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide binds to these proteins and prevents them from forming aggregates, which can lead to neuronal damage and death. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide also has anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases and for developing new treatments. However, one of the limitations of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide. One area of interest is the development of new formulations of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential applications of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide and to identify potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves the reaction of 3-hydroxy-4-methylbenzaldehyde with cyclohexanone in the presence of an acid catalyst, followed by reduction with sodium borohydride and subsequent reaction with isatoic anhydride. The resulting product is purified by recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide.
Propiedades
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-7-15(10-16(11)19)18-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGHCPISBPEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Chlorofuran-3-yl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B6633898.png)
![2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)

